molecular formula C9H21Cl2N3O B1485836 1-(4-Aminopiperidin-1-yl)-2-dimethylaminoethanone dihydrochloride CAS No. 2203843-11-0

1-(4-Aminopiperidin-1-yl)-2-dimethylaminoethanone dihydrochloride

Cat. No. B1485836
CAS RN: 2203843-11-0
M. Wt: 258.19 g/mol
InChI Key: MSLQPDUWNRKJDI-UHFFFAOYSA-N
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Description

Piperidine derivatives, such as the one you mentioned, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Intra- and intermolecular reactions leading to the formation of various piperidine derivatives have been reported .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

One application involves the synthesis and characterization of novel N‐Alkylamine‐ and N‐Cycloalkylamine‐Derived 2‐Benzoyl‐N‐aminohydrazinecarbothioamides, 1,3,4‐Thiadiazoles, and 1,2,4‐Triazole‐5(4H)thiones, where derivatives like 4-Aminomorpholine and 1-aminopiperidine are used to create compounds with potential therapeutic activities (Foks, Pancechowska-Ksepko, & Gobis, 2014).

Development of Fluorescent Probes for Molecular Diagnosis

Another significant application is the synthesis of fluorescent probes for β-amyloids, contributing to the molecular diagnosis of Alzheimer's disease. For instance, a novel fluorescent probe was synthesized for detecting Aβ(1–40) aggregates, indicating its potential in Alzheimer's disease diagnostics (Fa et al., 2015).

Synthesis of ASK1 Inhibitors

The compound also finds use in the synthesis of ASK1 inhibitors. Novel 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives, as claimed in therapeutic patents, suggest potential in treating inflammation and pain, indicating a broad utility in conditions like osteoarthritis and neuropathic pain (Norman, 2012).

Investigation into Reversible Hydrogen Storage

Furthermore, substituted piperidines, including 4-aminopiperidine derivatives, have been investigated for their usability as reversible organic hydrogen storage liquids, showing promise in hydrogen-powered fuel cells. This research highlights the importance of structural features in enhancing the rate of catalytic dehydrogenation (Cui et al., 2008).

Synthesis of Dipeptidyl Peptidase IV Inhibitors

Additionally, the compound has been employed in the asymmetric synthesis of aminopiperidine-fused imidazopyridine dipeptidyl peptidase IV inhibitors, showcasing a practical approach towards developing functionalized piperidinone skeletons for therapeutic applications (Xu et al., 2010).

Mechanism of Action

While the specific mechanism of action for “1-(4-Aminopiperidin-1-yl)-2-dimethylaminoethanone dihydrochloride” is not available, piperidine derivatives are known to have a wide range of biological activities. For example, they have been used as inhibitors of protein kinase B (PKB or Akt), which is an important component of intracellular signaling pathways regulating growth and survival .

Safety and Hazards

The safety and hazards of a compound also depend on its specific structure. For similar compounds, safety information often includes warnings about potential health hazards, such as skin and eye irritation, and instructions for safe handling and storage .

properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-(dimethylamino)ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.2ClH/c1-11(2)7-9(13)12-5-3-8(10)4-6-12;;/h8H,3-7,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLQPDUWNRKJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminopiperidin-1-yl)-2-dimethylaminoethanone dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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